molecular formula C21H28O4 B12286367 17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

Cat. No.: B12286367
M. Wt: 344.4 g/mol
InChI Key: PCXMTNULYFCPPW-UHFFFAOYSA-N
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Description

17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex organic compound that belongs to the class of corticosteroid hormones. These compounds are known for their significant roles in various biological processes, including inflammation regulation, immune response, and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Acetylation: Addition of acetyl groups to hydroxylated intermediates.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core structure.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:

    Batch Processing: Sequential addition of reagents and catalysts in controlled environments.

    Continuous Flow Chemistry: Use of continuous reactors to streamline the synthesis process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex steroids.

    Biology: Studied for its role in regulating biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one involves binding to specific receptors in target cells. This binding triggers a cascade of molecular events that regulate gene expression and protein synthesis, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one apart from similar compounds is its specific arrangement of functional groups and the resulting biological activity. This unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O4/c1-12(22)21(25)9-6-16-14-11-18(24)17-10-13(23)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,24-25H,5-6,8-9,11H2,1-3H3

InChI Key

PCXMTNULYFCPPW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)O)C)O

Origin of Product

United States

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